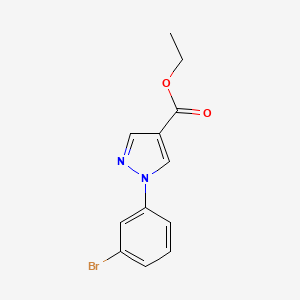
ethyl 1-(3-bromophenyl)pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromo-phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester is an organic compound with a complex structure that includes a brominated phenyl ring and a pyrazole moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(3-bromophenyl)pyrazole-4-carboxylate typically involves the reaction of 3-bromoaniline with ethyl acetoacetate under acidic conditions to form the pyrazole ring. This is followed by esterification to introduce the ethyl ester group. The reaction conditions often require a catalyst and elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
化学反应分析
Types of Reactions: 1-(3-Bromo-phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced, leading to different derivatives with potential biological activities.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being common choices.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazole derivatives, while hydrolysis results in the formation of the corresponding carboxylic acid.
科学研究应用
1-(3-Bromo-phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is investigated for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action.
作用机制
The mechanism of action of ethyl 1-(3-bromophenyl)pyrazole-4-carboxylate involves its interaction with specific molecular targets. The brominated phenyl ring and pyrazole moiety can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
相似化合物的比较
1-(4-Bromo-phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester: Similar structure but with the bromine atom at the para position.
1-(3-Chloro-phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester: Chlorine atom instead of bromine.
1-(3-Bromo-phenyl)-1H-pyrazole-4-carboxylic acid methyl ester: Methyl ester instead of ethyl ester.
Uniqueness: 1-(3-Bromo-phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester is unique due to the specific positioning of the bromine atom and the ethyl ester group, which can influence its reactivity and biological activity. The presence of the bromine atom can enhance its binding affinity to certain biological targets, making it a valuable compound for drug design and other applications.
属性
分子式 |
C12H11BrN2O2 |
|---|---|
分子量 |
295.13 g/mol |
IUPAC 名称 |
ethyl 1-(3-bromophenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-12(16)9-7-14-15(8-9)11-5-3-4-10(13)6-11/h3-8H,2H2,1H3 |
InChI 键 |
UBEVIZMFXADJLS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN(N=C1)C2=CC(=CC=C2)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
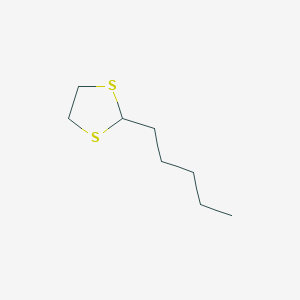
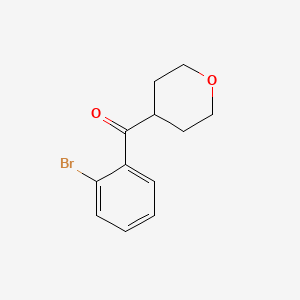
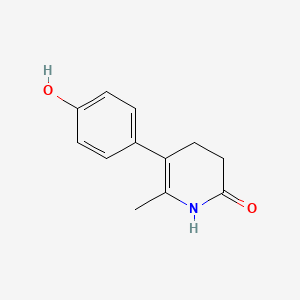
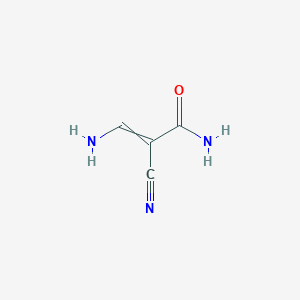
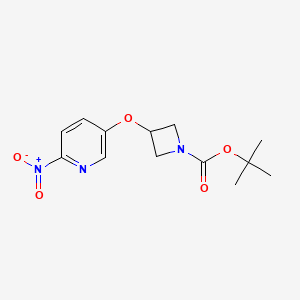
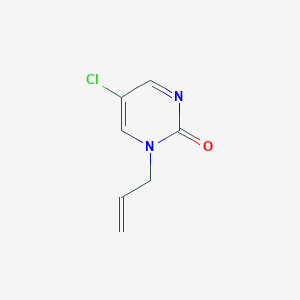
![3-[(2-Fluorophenyl)methoxy]oxolane](/img/structure/B8565596.png)
![Ethyl 3-[(dimethoxyphosphoryl)oxy]-4,4-difluorobut-3-enoate](/img/structure/B8565604.png)
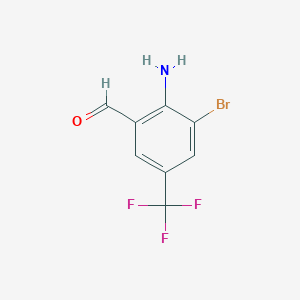
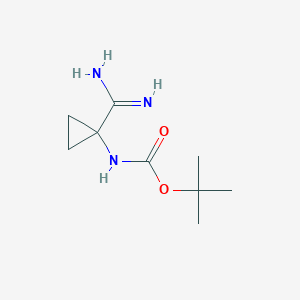
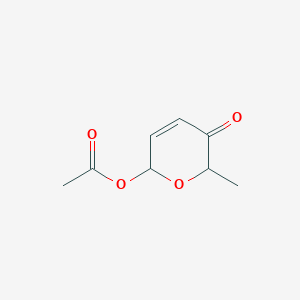
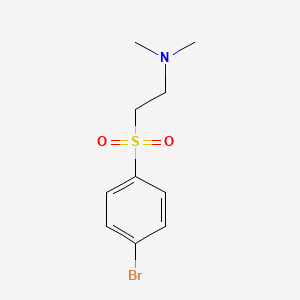
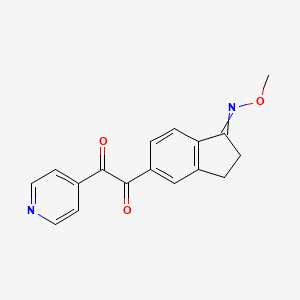
![Carbamic acid, N-[2-[[4-[4-(3-bromo-4-fluorophenyl)-4,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B8565650.png)
